N-(2-fluorophenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-18-5-3-2-4-17(18)23)15(10-19(20)26)13-29-16-8-6-14(22)7-9-16/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUBZTNTFQARJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C23H22F2N2O2S
- Molecular Weight : 426.50 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyridine and pyrimidine compounds exhibit significant antimicrobial properties. A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The presence of fluorinated phenyl groups in the structure contributes to enhanced lipophilicity, which is crucial for membrane penetration and subsequent biological activity .
Anticancer Properties
The compound has shown promise in anticancer studies. The incorporation of specific substituents, such as methoxy and fluorinated phenyl groups, has been linked to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit DNA polymerase and interfere with RNA synthesis, leading to apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid metabolism.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and cell death in cancer cells.
Study 1: Antifungal Screening
A series of pyrimidine derivatives were synthesized and screened for antifungal activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
In a preclinical study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed that it induced apoptosis at concentrations as low as 5 µM, with a notable increase in caspase activity indicating the activation of apoptotic pathways .
Data Tables
Scientific Research Applications
Biological Activities
1. Anticancer Potential
- Several studies have indicated that compounds with a dihydropyridine structure exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are overexpressed in cancer cells.
- For instance, derivatives of dihydropyridines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
2. Anti-inflammatory Effects
- Research has demonstrated that similar compounds can act as dual inhibitors of p38 MAPK and PDE4, both of which are involved in inflammatory pathways. This dual inhibition could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
3. Neuroprotective Effects
- Compounds with structural similarities have been studied for their neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Applications in Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Here are some specific applications:
| Application Area | Description |
|---|---|
| Drug Development | Used as a lead compound for synthesizing new drugs targeting cancer and inflammation. |
| Pharmaceutical Research | Investigated for its potential role in treating neurodegenerative diseases. |
| Biochemical Studies | Utilized in studies to understand the mechanisms of action of similar compounds on cellular pathways. |
Case Studies
Case Study 1: Anticancer Activity
A study explored the synthesis of analogs of N-(2-fluorophenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications enhanced potency against breast cancer cells by up to 70% compared to controls .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model, the compound was tested for its ability to inhibit TNFα release in macrophages. The results demonstrated significant suppression of TNFα levels, suggesting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with several 1,4-dihydropyridine derivatives, as illustrated below:
Key Observations :
Backbone Variations: The target compound and AZ257 share a 1,4-dihydropyridine core, whereas the compound from features a 1,2-dihydropyridinone. The position of the oxo group (4-oxo vs. AZ257 retains a fully unsaturated pyridine ring, differing from the dihydropyridinone in the target compound, which may influence redox properties .
Substituent Effects: Halogenation: The target compound uses fluorine at both aromatic positions, while AZ257 incorporates bromine (4-bromophenyl) and the compound uses chlorine (2-chloro-4-fluorophenyl). Fluorine’s electronegativity enhances metabolic stability compared to bulkier halogens like bromine . Thioether vs.
Functional Group Impact :
- The 5-methoxy group in the target compound improves solubility compared to AZ257’s furyl substituent, which may increase π-π stacking interactions .
- The acetamide linker in all three compounds provides conformational flexibility, but the compound’s azepane-sulfonyl group introduces steric bulk, possibly hindering target binding .
Spectroscopic and Analytical Comparisons
NMR Analysis :
As demonstrated in , chemical shift disparities in specific regions (e.g., protons near substituents) can differentiate analogs. For example:
- Region A (positions 39–44) : The target compound’s 4-fluorophenylsulfanylmethyl group would cause downfield shifts compared to AZ257’s 4-bromophenylthioether due to fluorine’s inductive effect .
- Region B (positions 29–36) : The 5-methoxy group in the target compound would shield adjacent protons, contrasting with the compound’s sulfonamide, which deshields protons via electron withdrawal .
The thioether and fluorophenyl groups likely influence crystal packing via van der Waals interactions and halogen bonding .
Preparation Methods
Hantzsch Reaction Modifications
The classical Hantzsch reaction, involving cyclocondensation of aldehydes, β-ketoesters, and ammonia, has been modernized using eco-friendly catalysts. For example, Fe3O4@Phen@Cu nanoparticles enable efficient one-pot synthesis in water at 60°C, yielding 1,4-dihydropyridines with >90% efficiency. Adapting this protocol, 5-methoxy-4-oxo-1,4-dihydropyridine can be synthesized using:
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4-methoxybenzaldehyde as the aldehyde component.
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Ethyl acetoacetate as the β-ketoester.
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Ammonium acetate as the nitrogen source.
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Fe3O4@Phen@Cu (25 mg) | H2O | 60°C | 30 min | 96% |
This method avoids toxic solvents and simplifies purification via magnetic separation of the catalyst.
Introduction of the [(4-Fluorophenyl)sulfanyl]methyl Group
Thioether Formation via Nucleophilic Substitution
The sulfanyl-methyl moiety is introduced through a Michael addition or alkylation strategy. A reported approach involves reacting a bromomethyl-dihydropyridine intermediate with 4-fluorothiophenol in the presence of a base:
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Bromination : Treat 2-methyl-1,4-dihydropyridine with N-bromosuccinimide (NBS) under radical conditions to yield 2-(bromomethyl)-5-methoxy-4-oxo-1,4-dihydropyridine.
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Thiolation : React the bromide with 4-fluorothiophenol (1.2 eq) and K2CO3 in DMF at 25°C for 12 hours.
Yield : 82–89% after column chromatography.
Attachment of the N-(2-Fluorophenyl)acetamide Side Chain
Acetamide Coupling via Chloroacetyl Intermediate
The acetamide group is installed through a two-step sequence:
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Chloroacetylation : React the dihydropyridine nitrogen with chloroacetyl chloride (1.1 eq) in DMF at 0–5°C.
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Amination : Substitute the chloride with 2-fluoroaniline (1.5 eq) using triethylamine as a base in ethanol under reflux.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloroacetylation | ClCH2COCl, DMF | 0°C, 2 h | 85% |
| Amination | 2-Fluoroaniline, Et3N, EtOH | Reflux, 6 h | 78% |
Integrated Synthetic Route and Scalability
Combining the above steps, the full synthesis proceeds as follows:
Step 1 : Hantzsch synthesis of 5-methoxy-4-oxo-1,4-dihydropyridine using Fe3O4@Phen@Cu.
Step 2 : Bromination at the 2-position followed by thiolation with 4-fluorothiophenol.
Step 3 : Chloroacetylation and amination to install the N-(2-fluorophenyl)acetamide.
Overall Yield : 62–68% (three steps).
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
-
1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 4H, Ar-H), 6.89 (s, 1H, NH), 4.21 (s, 2H, SCH2), 3.82 (s, 3H, OCH3), 2.51 (s, 3H, CH3).
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13C NMR : δ 170.2 (C=O), 164.5 (C=O), 135.1–115.3 (Ar-C), 52.1 (OCH3), 38.9 (SCH2).
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HRMS : m/z calc. for C21H18F2N2O3S [M+H]+: 441.1084; found: 441.1086.
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions during bromination may require directing groups or protective strategies.
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Catalyst Recovery : Fe3O4@Phen@Cu offers recyclability (5 cycles, <5% yield drop), enhancing sustainability.
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Solvent Systems : Substituting DMF with ionic liquids or cyclopentyl methyl ether (CPME) could improve green metrics .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-fluorophenyl)-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfanyl group incorporation, and amide coupling. Key steps include:
- Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF for polar intermediates).
- Catalysts like EDCI/HOBt for amide bond formation to enhance yield and reduce side reactions.
- Purification via column chromatography with gradients of ethyl acetate/hexane .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. How can structural integrity and purity be rigorously confirmed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify fluorophenyl, sulfanyl, and dihydropyridinone moieties. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Methodology :
- Solubility screening in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy.
- Stability assays under light, humidity, and temperature (4°C, 25°C, -20°C) over 30 days, analyzed via HPLC .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Validate with co-crystallized ligands.
- QSAR Studies : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using Gaussian-based DFT calculations .
- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .
Q. What crystallographic approaches are suitable for resolving its 3D structure, and how can SHELX software enhance refinement?
- Protocol :
- Grow single crystals via slow evaporation (acetone/water). Collect X-ray data (λ = 1.5418 Å).
- SHELX Workflow : Use SHELXD for phase solution, SHELXL for refinement. Apply TWIN/BASF commands for twinned data. Validate with R-factor (<0.05) and electron density maps .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?
- Experimental Design :
- Standardize assays: Use CLSI guidelines for antimicrobial testing (MIC) vs. NCI-60 panels for anticancer profiling.
- Control variables: Cell line selection (e.g., HeLa vs. MCF-7), serum concentration, and exposure time .
- Data Analysis : Apply ANOVA to compare IC₅₀ values across studies; assess logP/logD for membrane permeability discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dihydropyridinone core?
- Approach :
- Synthesize analogs with variations at the 2-fluorophenyl, sulfanyl, or methoxy groups.
- Biological Testing : Prioritize in vitro enzyme inhibition (e.g., topoisomerase II) followed by in vivo xenograft models for lead optimization .
- Statistical Tools : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
